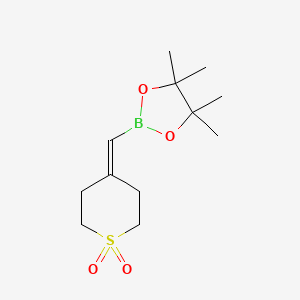
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C12H21BO4S and its molecular weight is 272.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The borylation process can lead to the formation of new compounds, such as pinacol benzyl boronate , which may have various downstream effects.
Result of Action
The result of the compound’s action is the formation of new compounds through borylation . For example, it can lead to the formation of pinacol benzyl boronate . The exact molecular and cellular effects depend on the specific targets and the resulting compounds.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically between 2-8°C . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s stability and efficacy.
生物活性
The compound 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a tetrahydrothiopyran ring substituted with a dioxaborolane moiety. The molecular formula is C12H19BO3S, and it possesses unique properties due to the presence of boron and sulfur atoms.
| Property | Value |
|---|---|
| Molecular Formula | C12H19BO3S |
| Molecular Weight | 239.15 g/mol |
| CAS Number | 195062-61-4 |
| Appearance | White to off-white solid |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key steps include:
- Formation of the Dioxaborolane : This is achieved through the reaction of boronic acid derivatives with diols under acidic conditions.
- Cyclization : The dioxaborolane is then reacted with thioketones or thiol compounds to form the tetrahydrothiopyran ring.
Antiviral Activity
Recent studies have indicated that compounds containing thiopyran rings exhibit significant antiviral properties. The mechanism often involves interference with viral replication processes. For instance:
- A related study demonstrated that thiopyrano derivatives showed activity against various viral strains by inhibiting viral polymerases and proteases .
Anticancer Properties
Research has also highlighted the anticancer potential of thiopyran derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines:
- Case Study : A study evaluated several thiopyrano derivatives for their cytotoxicity against human cancer cell lines (A549 and HeLa). The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane moiety can interact with enzymes involved in cellular signaling pathways.
- Disruption of Cell Cycle : Compounds like this may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Antioxidant Activity : Some studies suggest that thiopyran derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Table: Summary of Biological Activities
特性
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]thiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4S/c1-11(2)12(3,4)17-13(16-11)9-10-5-7-18(14,15)8-6-10/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJNWKJHICZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














